molecular formula C24H20N2O5S B2979728 ethyl 4-[3-[(4-methylphenyl)sulfonyl]-4-oxocinnolin-1(4H)-yl]benzoate CAS No. 1989757-63-2

ethyl 4-[3-[(4-methylphenyl)sulfonyl]-4-oxocinnolin-1(4H)-yl]benzoate

Cat. No. B2979728
CAS RN: 1989757-63-2
M. Wt: 448.49
InChI Key: FCZIBGOIPLQKPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[3-[(4-methylphenyl)sulfonyl]-4-oxocinnolin-1(4H)-yl]benzoate, also known as EMBOC, is a synthetic compound that has attracted significant attention in scientific research due to its potential therapeutic applications. It belongs to the family of cinnolinone derivatives and has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

Synthesis and Characterization

Ethyl 4-[3-[(4-methylphenyl)sulfonyl]-4-oxocinnolin-1(4H)-yl]benzoate and its derivatives have been synthesized and characterized for their potential applications in chemistry and biology. The compound has been involved in studies for developing new antimicrobial agents, showcasing its significance in addressing bacterial and fungal infections. For example, a study reported the synthesis of new quinazolines, derivatives of the title compound, demonstrating potential antibacterial and antifungal activities against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).

Molecular Structure and Interactions

Research on the title compound's molecular structure and interactions provides insights into its chemical behavior and potential applications in material science and drug design. A study by Xing and Nan (2005) described the crystal structure and intermolecular interactions of a related compound, offering a foundation for understanding how such molecules may be utilized in designing more effective compounds or materials (Xing & Nan, 2005).

Biological and Pharmacological Screening

Derivatives of this compound have been synthesized and evaluated for their biological and pharmacological properties, including differentiation and proliferation of cancer cells, showcasing their potential as lead compounds for therapeutic applications. A study explored the synthesis of novel derivatives and their effects on different cancer cell lines, highlighting their selective antiproliferative activities (郭瓊文, 2006).

Spectral Studies and Chemical Analysis

Spectral studies and chemical analysis of this compound and its derivatives provide valuable information on their chemical properties and potential applications in various scientific fields. Research on the synthesis, spectral studies, and the relationship between chemical structures and activities of such compounds contributes to our understanding of their functionalities and potential uses (El-Bardan et al., 1992).

properties

IUPAC Name

ethyl 4-[3-(4-methylphenyl)sulfonyl-4-oxocinnolin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5S/c1-3-31-24(28)17-10-12-18(13-11-17)26-21-7-5-4-6-20(21)22(27)23(25-26)32(29,30)19-14-8-16(2)9-15-19/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZIBGOIPLQKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C(=N2)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.